CGK733 vs. LY294002: 25-Fold Higher Potency for ATM/ATR Inhibition Without PI3K Pathway Interference
CGK733 exhibits significantly greater potency in inhibiting ATM and ATR kinases compared to the pan-PI3K/PIKK inhibitor LY294002. The IC50 of CGK733 for ATM/ATR is ~200 nM, whereas LY294002 requires a concentration of ~5 μM to achieve comparable inhibition, representing a 25-fold difference in potency . Furthermore, unlike LY294002, which broadly inhibits PI3K and other PIKK family members, CGK733 does not interfere with the cellular PI3K-PDK1-Akt signaling pathway at effective concentrations . This selectivity profile is critical for studies aiming to isolate ATM/ATR-specific effects from PI3K-dependent signaling.
| Evidence Dimension | Inhibition potency (IC50) for ATM/ATR kinases |
|---|---|
| Target Compound Data | CGK733 IC50 ≈ 200 nM |
| Comparator Or Baseline | LY294002 IC50 ≈ 5 μM |
| Quantified Difference | CGK733 is approximately 25-fold more potent |
| Conditions | Cell-free kinase assay; recombinant ATM/ATR enzymes |
Why This Matters
Higher potency at lower concentrations reduces the risk of off-target effects and ensures that observed biological outcomes are directly attributable to ATM/ATR inhibition, not collateral PI3K pathway suppression.
